molecular formula CH3O3P B1600683 Methoxyphosphinate CAS No. 52932-95-3

Methoxyphosphinate

Cat. No.: B1600683
CAS No.: 52932-95-3
M. Wt: 94.006 g/mol
InChI Key: XAKRTGZVYPZHCO-UHFFFAOYSA-N
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Description

Methoxyphosphinate is an organophosphorus compound characterized by the presence of a methoxy group attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyphosphinate can be synthesized through several methods. One common approach involves the reaction of a phosphinic acid derivative with methanol under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate ester, which is then converted to the desired this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using high-throughput synthesis techniques. These methods involve the use of automated systems to optimize reaction conditions and maximize yield. Mechanochemical synthesis, which involves the use of mechanical force to drive chemical reactions, has also been explored as a potential method for producing this compound .

Chemical Reactions Analysis

Types of Reactions: Methoxyphosphinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phosphinate oxides.

    Reduction: Reduction reactions can convert this compound to phosphine derivatives.

    Substitution: this compound can participate in substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include phosphinate oxides, phosphine derivatives, and substituted phosphinates .

Scientific Research Applications

Methoxyphosphinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methoxyphosphinate involves its interaction with specific molecular targets. For example, in biological systems, this compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Methoxyphosphinate can be compared to other organophosphorus compounds, such as phosphonates and phosphates. While all these compounds contain phosphorus, they differ in their chemical structure and reactivity:

    Phosphonates: Characterized by a stable carbon-to-phosphorus bond, phosphonates are less reactive than this compound but are widely used in medicine and agriculture.

    Phosphates: Phosphates are more reactive and are commonly found in biological systems as components of nucleotides and energy carriers like ATP.

This compound is unique due to its combination of reactivity and stability, making it a versatile compound for various applications .

Properties

InChI

InChI=1S/CH3O3P/c1-4-5(2)3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRTGZVYPZHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546868
Record name PUBCHEM_13693071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.006 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52932-95-3
Record name PUBCHEM_13693071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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